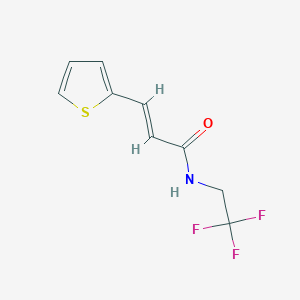

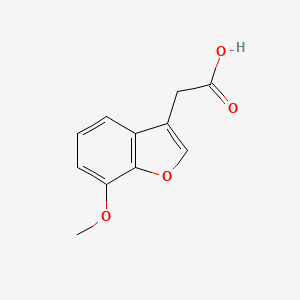

(E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide, also known as TFAA, is a chemical compound that has been widely used in scientific research due to its unique properties. TFAA belongs to the class of acrylamide derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

A study by Wei Yun-yang reported the synthesis of 2-(thiophen-2-yl) ethanamine through a multi-step process that includes the use of (E)-3-(thiophen-2-yl)acrylamide as an intermediate. The study details the yields and structural analysis of these compounds (Wei Yun-yang, 2007).

Another research on the synthesis and structure determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, a derivative of (E)-3-(thiophen-2-yl)acrylamide, has been conducted. The study involves the condensation process and NMR spectroscopy (B. Kariuki et al., 2022).

The synthesis and crystal structure of a complex molecule containing (E)-3-(thiophen-2-yl)acrylamido group were explored, highlighting the molecular interactions and structural features (Yun-Jeong Lee et al., 2009).

Optoelectronic Applications

A study focused on designing thiophene dyes, derivatives of (E)-3-(thiophen-2-yl)acrylonitrile, for enhanced nonlinear optical limiting in optoelectronic devices. The study discusses the synthesis, characterization, and application potential of these dyes (S. Anandan et al., 2018).

Research on the synthesis and characterization of new acrylamide derivatives, including (E)-3-(thiophen-2-yl)acrylamide, for use as corrosion inhibitors in nitric acid solutions, illustrates the compound's effectiveness and potential industrial applications (Ahmed Abu-Rayyan et al., 2022).

A study on the molecular engineering of organic sensitizers for solar cell applications used derivatives of (E)-3-(thiophen-2-yl)acrylamide, demonstrating their high efficiency in converting incident photons to current (Sanghoon Kim et al., 2006).

Biomedical Research

In the field of biomedical research, the interaction of p-hydroxycinnamic acid amides, structurally related to (E)-3-(thiophen-2-yl)acrylamide, with bovine serum albumin was investigated, providing insights into potential biomedical applications (Fa-Yan Meng et al., 2012).

Another study synthesized and evaluated polyacrylamides derived from polycyclic pendant naphthalene and indole, related to (E)-3-(thiophen-2-yl)acrylamide, as potent antimicrobial agents, showcasing the compound's relevance in developing new antimicrobial treatments (M. Boopathy et al., 2017).

The compound's relation to a novel chemical compound found to inhibit SARS coronavirus helicase, suggesting potential antiviral applications, was also noted in a study (Jin-Moo Lee et al., 2017).

properties

IUPAC Name |

(E)-3-thiophen-2-yl-N-(2,2,2-trifluoroethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NOS/c10-9(11,12)6-13-8(14)4-3-7-2-1-5-15-7/h1-5H,6H2,(H,13,14)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZLCLGMKLPMIT-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(thiophen-2-yl)-N-(2,2,2-trifluoroethyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2479878.png)

![1-[2-(2-Hydroxyphenoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2479880.png)

![Ethyl 2-[(4-ethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2479882.png)

![3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2479883.png)

![N-benzyl-N-(cyanomethyl)-6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2479892.png)

![2-(3-Methylphenyl)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2479893.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-[(5-Chloro-2-methoxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2479900.png)